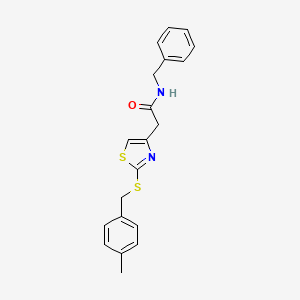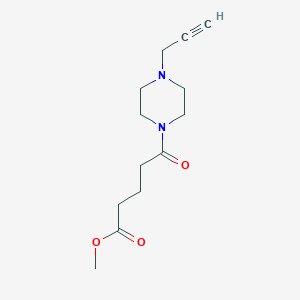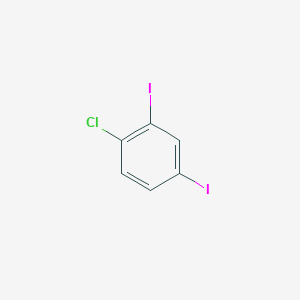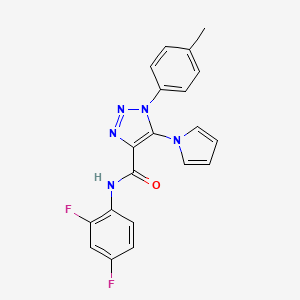![molecular formula C16H7ClF4N4 B2397508 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338968-41-5](/img/structure/B2397508.png)
9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C16H7ClF4N4 and its molecular weight is 366.7. The purity is usually 95%.
BenchChem offers high-quality 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
A major focus in the research surrounding 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine and its analogs is on the development of efficient synthesis techniques. Studies have demonstrated various methods to synthesize these compounds, highlighting the versatility of this chemical structure for potential applications in medicinal chemistry and beyond. For instance, Mogilaiah et al. (2010) described an efficient procedure for synthesizing 9-aryl-6-(2-fluorophenyl)-1,2,4-triazolo[4,3-a][1,8]naphthyridines using chloramine-T under microwave irradiation, resulting in products with high purity and good yields. This method underscores the potential for rapid and clean synthesis, essential for the development of pharmaceuticals and research chemicals (Mogilaiah, Dhanaja, Srivani, & Chandra, 2010).
Structural and Biological Activity Studies
Further research has explored the structural characteristics and potential biological activities of these compounds. Di Braccio et al. (2010) synthesized N,N-dialkyl-5-chloro[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides and tested them for anti-inflammatory, antiaggressive, and analgesic properties. Their findings indicated that several compounds exhibited significant anti-inflammatory activity, suggesting that modifications to the naphthyridine structure could lead to the development of new therapeutic agents with minimized side effects (Di Braccio, Roma, Grossi, Ghia, & Mattioli, 2010).
Catalytic and Synthetic Applications
The structural framework of these naphthyridines also lends itself to catalytic applications. Liu et al. (2013) synthesized a planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand and its derived transition-metal complexes. These complexes demonstrated excellent catalytic activity in reactions such as the Cu(I)-catalyzed azide–alkyne cycloaddition, highlighting the potential of naphthyridine derivatives in facilitating chemical transformations (Liu, Pan, Wu, Wang, & Chen, 2013).
Antimicrobial Activity
Research into the antimicrobial properties of naphthyridine derivatives has also been significant. Liuzhou et al. (2015) synthesized novel [1,2,4]triazolo[3,4-h][1,8]naphthyridine-7-carboxylic acid derivatives, evaluating their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some compounds demonstrated superior or comparable activity to existing antibiotics like ciprofloxacin, especially against multi-drug-resistant strains, indicating their potential as novel anti-infective agents (Liuzhou, Yusuo, Tao, Huang, & Guoqiang, 2015).
Propriétés
IUPAC Name |
9-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF4N4/c17-10-4-1-5-11(18)12(10)15-24-23-14-9(16(19,20)21)7-8-3-2-6-22-13(8)25(14)15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGVAVZJDJKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C4=C(C=CC=N4)C=C3C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)


![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
![2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2397447.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)